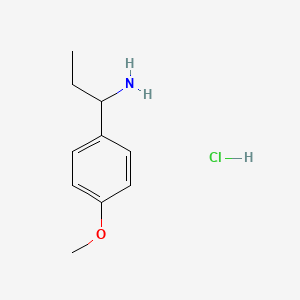

1-(4-Methoxyphenyl)propan-1-amine hydrochloride

描述

Historical Context and Discovery

Nomenclature and Structural Classification

IUPAC Name :

1-(4-Methoxyphenyl)propan-1-amine hydrochloride

Alternative Names :

- (R/S)-1-(4-Methoxyphenyl)propylamine hydrochloride

- 4-Methoxy-α-propylbenzeneamine hydrochloride

Structural Classification :

- Core Structure : Phenethylamine derivative with a propane backbone.

- Substituents :

- Methoxy group (-OCH₃) at the para position of the benzene ring.

- Primary amine (-NH₂) at the first carbon of the propane chain.

- Molecular Formula : C₁₀H₁₆ClNO

- Molecular Weight : 201.69 g/mol.

Structural Comparison to Related Compounds :

Isomeric Variants and Stereochemistry

The compound exhibits a single chiral center at the C1 position of the propane chain, yielding two enantiomers:

- (R)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride (CAS: 50505-80-1)

- (S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride (CAS: 244145-40-2)

Synthetic Routes for Enantiomeric Control :

- Asymmetric Hydrogenation : Using chiral catalysts like Pd/C or Pt/C with enantiopure ligands.

- Resolution via Diastereomeric Salts : Employing chiral resolving agents such as (S)-α-methylbenzylamine.

- Enzymatic Methods : Lipase-mediated kinetic resolution (theoretical, based on analogous amine syntheses).

Chiral Purity in Commercial Batches :

| Enantiomer | Typical Purity | Application |

|---|---|---|

| (R) | >99% ee | Formoterol synthesis |

| (S) | 95% ee | Research intermediates |

Relationship to Phenethylamine Derivatives

1-(4-Methoxyphenyl)propan-1-amine belongs to the phenethylamine superfamily, characterized by a benzene ring linked to an ethylamine chain. Key comparisons include:

Structural Analogues :

Synthetic Pathways :

Functional Group Impact on Reactivity :

- The para-methoxy group enhances electron density on the aromatic ring, facilitating electrophilic substitutions.

- The primary amine enables salt formation (e.g., hydrochloride) for improved stability.

属性

IUPAC Name |

1-(4-methoxyphenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-3-10(11)8-4-6-9(12-2)7-5-8;/h4-7,10H,3,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPAINWSSZGNKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Key Steps:

- Imine Formation :

4-Methoxypropiophenone reacts with a chiral auxiliary (e.g., (R)-α-methylbenzylamine) in toluene under reflux with p-toluenesulfonic acid (PTSA) as a catalyst. Water is removed azeotropically via a Dean-Stark trap. - Hydrogenation :

The imine intermediate is reduced using palladium on carbon (Pd/C) under hydrogen pressure (8–12 kg/cm²) in ethyl acetate or methanol at 35–55°C. - Salt Formation :

The free amine is treated with hydrochloric acid to yield the hydrochloride salt.

Conditions:

| Parameter | Details |

|---|---|

| Catalyst | Pd/C (5–10 wt%) |

| Solvent | Ethyl acetate, methanol, toluene |

| Temperature | 35–55°C |

| Pressure | 8–12 kg/cm² H₂ |

| Yield | 70–85% (after crystallization) |

Advantages : High enantiomeric purity (>99.5%) achievable via chiral auxiliaries.

Nitro Compound Reduction

This route reduces a nitro precursor to the corresponding amine.

Key Steps:

- Nitro Synthesis :

1-(4-Methoxyphenyl)propan-1-nitro is synthesized via nitration of propiophenone derivatives. - Catalytic Reduction :

The nitro group is reduced using hydrogen gas and Pd/C or Raney nickel in methanol/ethyl acetate.

Conditions:

| Parameter | Details |

|---|---|

| Catalyst | Pd/C, Raney Ni |

| Solvent | Methanol, ethyl acetate |

| Temperature | 25–60°C |

| Pressure | 1–15 kg/cm² H₂ |

Limitations : Requires handling unstable nitro intermediates.

Asymmetric Hydrogenation of Enamines

Patents describe enantioselective routes using chiral catalysts:

Key Steps:

- Enamine Formation :

4-Methoxypropiophenone reacts with (S)- or (R)-α-methylbenzylamine to form an enamine. - Hydrogenation :

The enamine is hydrogenated using Pd/C under optimized conditions (50–55°C, 10–12 hr). - Deprotection :

The chiral auxiliary is removed via acid hydrolysis, followed by salt formation.

Example Protocol:

- Substrate : 4-Methoxypropiophenone (100 g, 0.66 mol)

- Chiral Auxiliary : (S)-(-)-α-methylbenzylamine (100.8 g, 0.83 mol)

- Catalyst : 10% Pd/C (7.2 g)

- Yield : 75–80% after salt crystallization.

Comparison of Methods

| Method | Catalyst | Enantiomeric Purity | Scalability |

|---|---|---|---|

| Reductive Amination | Pd/C | >99.5% | Industrial |

| Nitro Reduction | Pd/C, Raney Ni | Racemic | Moderate |

| Asymmetric Hydrogenation | Chiral Pd/C | >99% | Lab-scale |

Critical Analysis

- Chiral Resolution : Methods using (R)- or (S)-α-methylbenzylamine enable access to enantiopure products, critical for pharmaceutical applications (e.g., formoterol synthesis).

- Cost Efficiency : Reductive amination avoids expensive enzymes or hazardous reagents (e.g., BH₃-THF).

- Optimization : Reaction temperature and hydrogen pressure significantly impact yield and purity.

化学反应分析

Types of Reactions: 1-(4-Methoxyphenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be further reduced to form secondary or tertiary amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 1-(4-methoxyphenyl)propan-1-one.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted phenylpropanamines.

科学研究应用

Chiral Auxiliary and Resolving Agent

(S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride is recognized for its utility as a chiral auxiliary in asymmetric synthesis. It aids in the resolution of racemic mixtures into their enantiomers, which is crucial in the production of pharmaceuticals that require specific stereochemistry for efficacy.

- Case Study : The compound has been employed in the synthesis of various chiral amines, including (-)-(R)-Sitagliptin and Elarofiban, which are significant in treating diabetes and cardiovascular diseases, respectively. The use of (S)-1-(4-methoxyphenyl)propan-1-amine hydrochloride allows for high optical purity (>99.5%) in the final products, enhancing their therapeutic effectiveness .

Catalyst for Asymmetric Synthesis

The compound serves as a catalyst for asymmetric synthesis processes, facilitating the formation of chiral centers in organic molecules. Its ability to promote reactions selectively makes it valuable in synthesizing complex organic compounds.

- Example : In the synthesis of CXCR4 antagonists and Docetaxel, (S)-1-(4-methoxyphenyl)propan-1-amine hydrochloride has demonstrated effectiveness in enhancing yield and selectivity .

Applications in Pharmaceuticals

The pharmaceutical industry extensively utilizes (S)-1-(4-methoxyphenyl)propan-1-amine hydrochloride due to its chiral properties. It plays a pivotal role in developing drugs that require specific stereochemistry to interact effectively with biological targets.

Pharmaceutical Development Examples

| Drug Name | Application Area | Role of Compound |

|---|---|---|

| Sitagliptin | Diabetes | Chiral resolving agent for the synthesis of active form |

| Elarofiban | Cardiovascular Disease | Catalyst in asymmetric synthesis |

| GSK812397 | Cancer Research | Chiral auxiliary for synthesizing active pharmaceutical ingredients |

作用机制

The mechanism of action of 1-(4-Methoxyphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. It acts as a potent and selective serotonin releasing agent, binding to alpha receptors to mediate its effects. The compound influences neurotransmitter release and uptake, affecting various biological pathways.

相似化合物的比较

Table 1: Structural and Physicochemical Comparisons

Physicochemical Properties

- LogP and Solubility : The target compound’s LogP is 4.84 , indicating moderate lipophilicity. Fluorinated analogs (e.g., 1-(4-fluorophenyl)-2-methylpropan-1-amine HCl) have lower LogP values due to increased polarity .

- Thermal Stability : Halogenated derivatives (e.g., 1-(2-chloro-6-fluorophenyl)propan-1-amine HCl ) may exhibit higher melting points due to stronger intermolecular forces.

生物活性

1-(4-Methoxyphenyl)propan-1-amine hydrochloride, also known as 4-methoxyamphetamine, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C10H15NO·HCl

- Molecular Weight : 201.69 g/mol

- IUPAC Name : this compound

This compound features a propan-1-amine backbone with a methoxy group attached to the phenyl ring, which enhances its lipophilicity and potential interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin and dopamine pathways. It is thought to exert effects similar to other compounds in the amphetamine class, which typically increase the release of these neurotransmitters in the central nervous system (CNS) .

Key Mechanisms:

- Neurotransmitter Release : The compound may enhance the release of dopamine and norepinephrine, leading to stimulating effects on mood and cognition.

- Receptor Interaction : It likely interacts with various neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive function .

Biological Activities

Research has indicated several significant biological activities associated with this compound:

Anticancer Activity

Studies have shown that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. Its effectiveness has been demonstrated in various models, suggesting potential therapeutic applications in oncology .

Antifungal Properties

The compound has also been investigated for its antifungal activity, showing promise against certain fungal pathogens. This aspect is crucial for developing new antifungal agents in light of rising resistance to existing treatments .

Case Studies and Research Findings

Dosage Effects and Toxicity

The biological effects of this compound are dose-dependent. Low doses may enhance cognitive function and mood, while higher doses could lead to adverse effects such as neurotoxicity or cardiovascular issues. Research indicates critical thresholds for safe administration, emphasizing the importance of dosage in therapeutic contexts .

常见问题

Basic: What are the standard synthetic routes for 1-(4-methoxyphenyl)propan-1-amine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via reductive amination of 1-(4-methoxyphenyl)propan-1-one using sodium cyanoborohydride or hydrogen gas with a palladium catalyst. Key variables include pH (optimized at 6.5–7.5 for reductive amination), temperature (25–40°C), and solvent choice (methanol/water mixtures). Post-synthesis, the free amine is converted to the hydrochloride salt using HCl gas or concentrated HCl in diethyl ether. Yield improvements (70–85%) are achieved by controlling moisture sensitivity and side reactions like over-reduction .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : H NMR (DMSO-d6) shows characteristic peaks: δ 1.45–1.55 (m, 2H, CH2), δ 3.75 (s, 3H, OCH3), δ 7.25–7.35 (d, 2H, aromatic).

- Mass Spectrometry : Exact mass is 201.09 g/mol (C10H14ClNO), confirmed via high-resolution LC-MS .

- HPLC : Reverse-phase C18 columns with 0.1% TFA in water/acetonitrile gradients (retention time ~8.2 min) assess purity (>98%) .

Advanced: How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Methodological Answer:

Chiral separation of (R)- and (S)-enantiomers employs:

- Chiral HPLC : Use Chiralpak AD-H columns with hexane/isopropanol (90:10) + 0.1% diethylamine (k’ = 2.1 for (S)-enantiomer) .

- Crystallization : Diastereomeric salt formation with (1S)-camphorsulfonic acid in acetone yields >99% ee for (S)-isomers .

- Kinetic Resolution : Lipase-mediated acylation selectively modifies one enantiomer .

Advanced: What structure-activity relationship (SAR) insights exist for modifying the methoxy group in this compound?

Methodological Answer:

- Methoxy Position : Para-substitution (4-methoxy) enhances receptor binding affinity (e.g., serotonin transporters) compared to ortho/meta analogs.

- Electron-Withdrawing Groups : Replacing methoxy with trifluoromethoxy reduces potency by 60%, per radioligand assays .

- Bulk Tolerance : Cyclopropyl or cyclohexyl substitutions at the propanamine chain decrease solubility but improve metabolic stability .

Advanced: How do impurity profiles vary between synthetic batches, and what analytical strategies address this?

Methodological Answer:

Common impurities include:

- Des-methyl analog (5–10%): Formed via incomplete methylation. Detected via LC-MS (m/z 187.08).

- Oxidation byproducts : Tertiary amine oxides identified by C NMR (δ 65–70 ppm). Mitigated by inert atmosphere synthesis .

- Resolution Strategy : Use orthogonal methods: HPLC for quantitation, H NMR for structural confirmation .

Advanced: How can contradictory biological activity data (e.g., receptor binding vs. functional assays) be resolved?

Methodological Answer:

- Receptor Binding vs. Functional Assays : Discrepancies arise from off-target effects (e.g., sigma-1 receptor modulation). Use siRNA knockdown or selective antagonists to isolate pathways .

- Metabolic Interference : Hepatic microsome studies (human/rat) reveal CYP2D6-mediated N-demethylation, altering activity. Co-incubation with CYP inhibitors (quinidine) clarifies results .

Advanced: What strategies optimize solubility and stability in aqueous buffers for in vivo studies?

Methodological Answer:

- Salt Forms : Hydrochloride salt (pH 4–5) provides >50 mg/mL solubility. Avoid phosphate buffers (precipitates at pH >6).

- Lyophilization : Stabilize as a lyophilized powder with 5% trehalose (reconstitution in saline retains >95% potency after 6 months at −20°C) .

Advanced: How do crystallization conditions impact polymorph formation, and which forms are pharmaceutically relevant?

Methodological Answer:

- Polymorph Screening : Ethanol/water (70:30) yields Form I (monoclinic, P2/c), while acetone produces Form II (orthorhombic, Pbca). Form I has higher thermal stability (DSC Tm = 215°C) .

- Pharmaceutical Relevance : Form I is preferred for tablet formulation due to compressibility and hygroscopicity <1% at 25°C/60% RH .

Advanced: What in silico tools predict the metabolic fate of this compound?

Methodological Answer:

- Software : Use Schrödinger’s ADMET Predictor or StarDrop’s DEREK Nexus. Predicts N-demethylation (major) and O-demethylation (minor) pathways.

- Validation : Cross-check with in vitro hepatocyte assays (IC50 shift <2-fold indicates reliable predictions) .

Advanced: How do crystallographic data (e.g., SHELX refinement) resolve hydrogen bonding networks in this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。